N-CYCLOHEPTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE
Description
N-CYCLOHEPTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is known for its diverse pharmacological properties, making it a valuable structure in drug discovery and development.
Properties
IUPAC Name |
N-cycloheptyl-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c20-13(17-11-6-3-1-2-4-7-11)10-21-15-18-12-8-5-9-16-14(12)19-15/h5,8-9,11H,1-4,6-7,10H2,(H,17,20)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQDZVCJOCXCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2,3-diaminopyridine with aldehydes or carboxylic acids in the presence of catalysts such as FeCl3 or through aerial oxidation under heating . Another approach includes the use of 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution with primary amines, followed by reduction and cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of environmentally benign solvents and recyclable catalysts, such as Al3±exchanged K10 clay, can be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazo[4,5-b]pyridine core can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrogen in the presence of palladium on carbon.
Nucleophiles: Such as primary amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-CYCLOHEPTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The imidazo[4,5-b]pyridine core can mimic purine structures, allowing it to bind to specific sites on proteins and modulate their activity . This interaction can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic applications.
Uniqueness
N-CYCLOHEPTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is unique due to the presence of the cycloheptyl and thioacetamide groups, which can enhance its binding affinity and specificity for certain biological targets. This structural uniqueness can lead to improved pharmacokinetic properties and therapeutic efficacy compared to other imidazo[4,5-b]pyridine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
